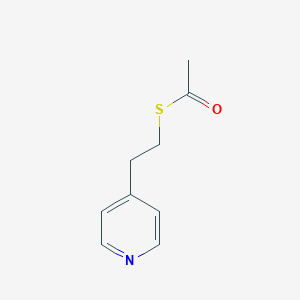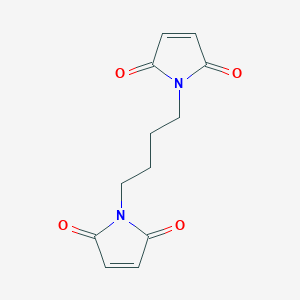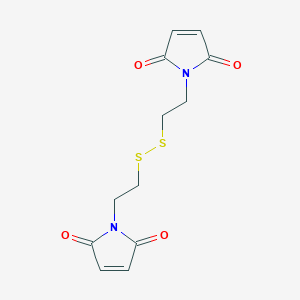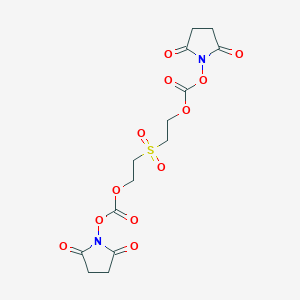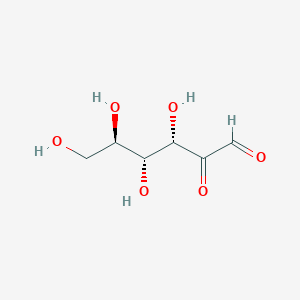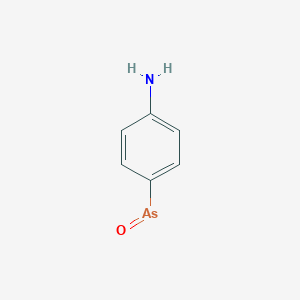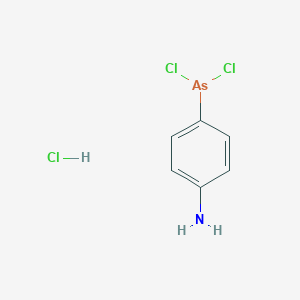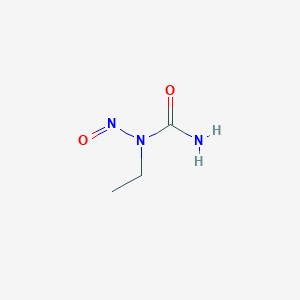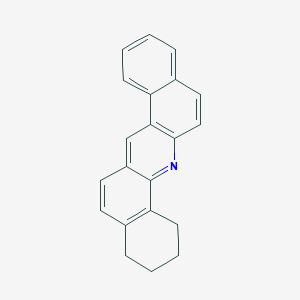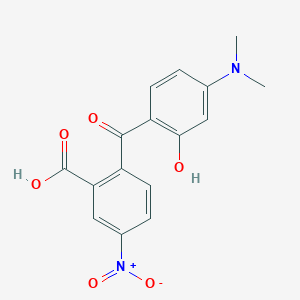
2,6-二氨基嘌呤半硫酸盐
描述
2,6-Diaminopurine hemisulfate salt is a chemical compound with the molecular formula C5H6N6·0.5H2SO4. It is an adenine analogue that can base pair with thymidine in DNA and with uracil in RNA, forming three Watson-Crick hydrogen bonds . This compound has been used as a structural probe for molecular recognition between ligands and DNA .
科学研究应用
2,6-Diaminopurine hemisulfate salt has a wide range of scientific research applications, including:
Chemistry: Used as a structural probe for studying molecular recognition between ligands and DNA.
Biology: Incorporated into nucleic acids to study base pairing properties and molecular interactions.
Medicine: Investigated for its potential use in anticancer and antiviral therapies.
Industry: Utilized in the synthesis of various nucleoside analogues and other chemical compounds.
作用机制
Target of Action
2,6-Diaminopurine (2,6-DAP), also known as 2-aminoadenine, is an adenine analogue . It is found instead of adenine (A) in the genetic material of some bacteriophage viruses .
Mode of Action
2,6-Diaminopurine can base pair with thymine in DNA, and with uracil in RNA, to give three Watson-Crick hydrogen bonds . This alteration in base pairing properties has led to the use of DAP as a structural probe of molecular recognition between ligands and DNA .
Biochemical Pathways
The S-2L phage avoids incorporating A bases in the genome by hydrolyzing dATP (DatZ enzyme) . The Z base is produced by a pathway involving DUF550 (MazZ) and PurZ in S-2L and Vibrio phage PhiVC8 . The PrimPol/AEP DNA polymerase responsible for handling the Z base occurs in the same gene cluster as the three aforementioned enzymes .
Pharmacokinetics
Its solubility in water is 238 g/L at 20 °C , which may influence its absorption and distribution in the body.
Result of Action
The use of 2,6-Diaminopurine results in an improved stability that affects protein-binding interactions that rely on those differences . This compound was once used in the treatment of leukemia .
Action Environment
The action of 2,6-Diaminopurine can be influenced by environmental factors. For instance, in August 2021, it was shown that DatZ, MazZ, and PurZ are sufficient to replace some occurrence of A by Z in the bacterial genome of E. coli; expression of this system is toxic to the cell .
准备方法
Synthetic Routes and Reaction Conditions
2,6-Diaminopurine hemisulfate salt can be synthesized through various methods. One common method involves the reaction of 2,6-diaminopurine with sulfuric acid to form the hemisulfate salt. The reaction typically requires heating and results in a clear to hazy, yellow to yellow-green solution .
Industrial Production Methods
Industrial production of 2,6-diaminopurine hemisulfate salt involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is often produced in bulk and purified through crystallization or other separation techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions
2,6-Diaminopurine hemisulfate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of 2,6-diaminopurine, while substitution reactions may produce various substituted purine derivatives .
相似化合物的比较
Similar Compounds
Adenine: A naturally occurring purine base that pairs with thymine in DNA and uracil in RNA.
2-Aminopurine: Another adenine analogue with similar base pairing properties.
Guanine: A purine base that pairs with cytosine in DNA and RNA.
Uniqueness
2,6-Diaminopurine hemisulfate salt is unique due to its ability to form three hydrogen bonds with thymidine and uracil, enhancing the stability of nucleic acid structures. This property makes it a valuable tool for studying molecular recognition and interactions in nucleic acids .
属性
IUPAC Name |
7H-purine-2,6-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H6N6.H2O4S/c2*6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4/h2*1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHVJLBUCSUIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)N.C1=NC2=NC(=NC(=C2N1)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40989143 | |
| Record name | Sulfuric acid--2-imino-2,3-dihydro-1H-purin-6-amine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69369-16-0 | |
| Record name | 1H-Purine-2,6-diamine, sulfate (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069369160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid--2-imino-2,3-dihydro-1H-purin-6-amine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


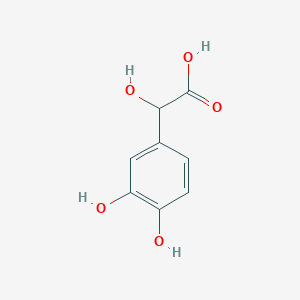
![Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt](/img/structure/B14161.png)
